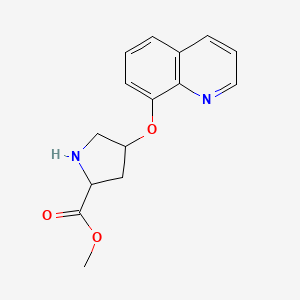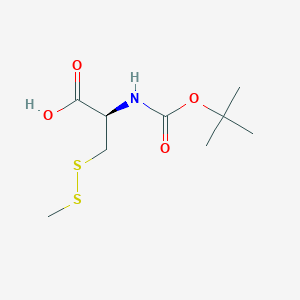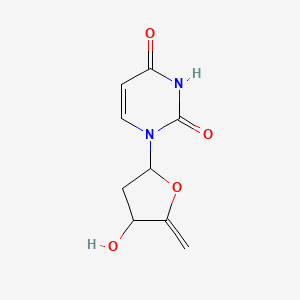
4',5'-Didehydro-2',5'-dideoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5’-Didehydro-2’,5’-dideoxyuridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
准备方法
The synthesis of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves several steps. One common method includes the use of anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether (Et2O) under an argon atmosphere . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired product with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
4’,5’-Didehydro-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
4’,5’-Didehydro-2’,5’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand its reactivity and interactions with other compounds.
Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting DNA synthesis and inducing apoptosis.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. Research is ongoing to explore its efficacy in treating different types of cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the disruption of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
4’,5’-Didehydro-2’,5’-dideoxyuridine is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
2’,3’-Didehydro-2’,3’-dideoxyuridine: Another nucleoside analog with similar antitumor activity but different structural features.
2’,5’-Dideoxyuridine: Lacks the double bond present in 4’,5’-Didehydro-2’,5’-dideoxyuridine, resulting in different reactivity and biological effects.
5’-Deoxyuridine: A simpler analog with fewer modifications, leading to different applications and efficacy.
These comparisons highlight the uniqueness of 4’,5’-Didehydro-2’,5’-dideoxyuridine in terms of its structure and biological activity.
属性
IUPAC Name |
1-(4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGJFCGJLMLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(O1)N2C=CC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
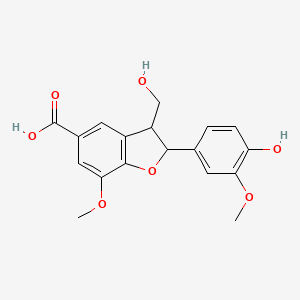

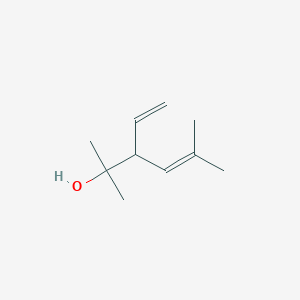
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)


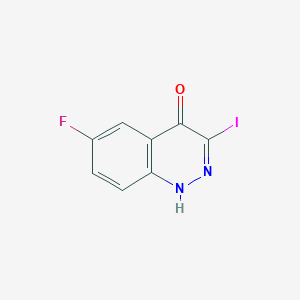
![N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104742.png)
